![molecular formula C21H19ClN2O2 B14752546 2-Butyl-8-chloro-6-phenyl-1h-pyrazolo[1,2-a]cinnoline-1,3(2h)-dione CAS No. 2056-63-5](/img/structure/B14752546.png)
2-Butyl-8-chloro-6-phenyl-1h-pyrazolo[1,2-a]cinnoline-1,3(2h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-8-chloro-6-phenyl-1H-pyrazolo[1,2-a]cinnoline-1,3(2H)-dione is a heterocyclic compound that belongs to the pyrazolo[1,2-a]cinnoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-8-chloro-6-phenyl-1H-pyrazolo[1,2-a]cinnoline-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with hydrazine derivatives, followed by cyclization with suitable reagents . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound . Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-8-chloro-6-phenyl-1H-pyrazolo[1,2-a]cinnoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-Butyl-8-chloro-6-phenyl-1H-pyrazolo[1,2-a]cinnoline-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is studied for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Butyl-8-chloro-6-phenyl-1H-pyrazolo[1,2-a]cinnoline-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in cancer research, the compound may inhibit tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-8-chloro-6-phenyl-1H-pyrazolo[3,4-b]pyridine
- 2-Butyl-8-chloro-6-phenyl-1H-pyrazolo[4,3-c]quinoline
Uniqueness
2-Butyl-8-chloro-6-phenyl-1H-pyrazolo[1,2-a]cinnoline-1,3(2H)-dione is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for applications in medicinal chemistry and materials science, where specific interactions and properties are crucial .
Properties
CAS No. |
2056-63-5 |
|---|---|
Molecular Formula |
C21H19ClN2O2 |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-butyl-8-chloro-6-phenylpyrazolo[1,2-a]cinnoline-1,3-dione |
InChI |
InChI=1S/C21H19ClN2O2/c1-2-3-9-16-20(25)23-13-18(14-7-5-4-6-8-14)17-12-15(22)10-11-19(17)24(23)21(16)26/h4-8,10-13,16H,2-3,9H2,1H3 |
InChI Key |
HFNBXRDMNVKOPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)N2C=C(C3=C(N2C1=O)C=CC(=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone](/img/structure/B14752470.png)
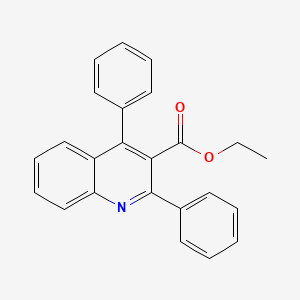
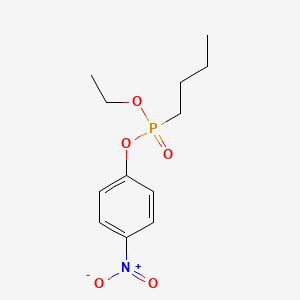
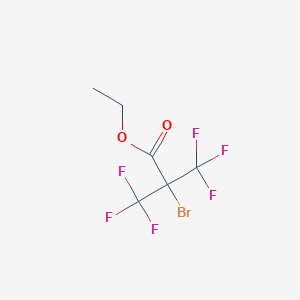
![1,3-Dimethylbicyclo[1.1.0]butane](/img/structure/B14752498.png)
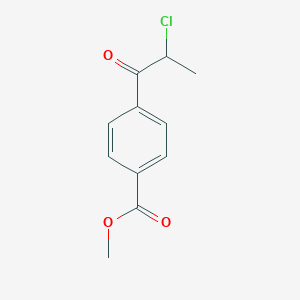
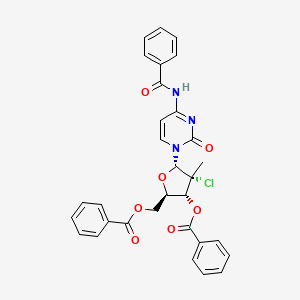
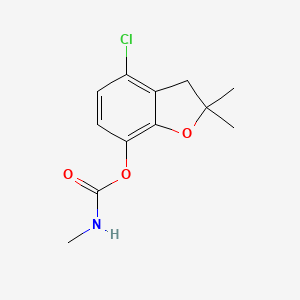
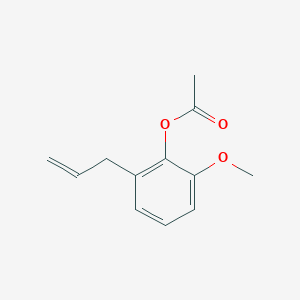
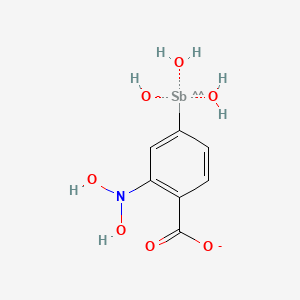
![1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14752550.png)
![tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol](/img/structure/B14752556.png)

